molecular formula C14H12N4O2 B5056938 N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine

N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine

Cat. No.: B5056938
M. Wt: 268.27 g/mol
InChI Key: JGFNMTVHKQPZMI-UHFFFAOYSA-N
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Description

N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The compound’s structure features a nitrophenyl group attached to an indazole ring, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine typically involves the reaction of 2-nitrobenzyl chloride with 1H-indazole-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

    Oxidation: Various oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of N-[(2-aminophenyl)methyl]-1H-indazol-5-amine.

    Substitution: Formation of various substituted indazole derivatives.

    Oxidation: Formation of oxidized indazole products.

Scientific Research Applications

N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The indazole ring can bind to specific enzymes or receptors, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-nitrophenyl)methyl]-1H-indazole-3-amine
  • N-[(2-nitrophenyl)methyl]-1H-indazole-4-amine
  • N-[(2-nitrophenyl)methyl]-1H-indazole-6-amine

Uniqueness

N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine is unique due to its specific substitution pattern on the indazole ring, which influences its chemical reactivity and biological activity. The position of the nitrophenyl group and the amine group on the indazole ring can significantly impact the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-18(20)14-4-2-1-3-10(14)8-15-12-5-6-13-11(7-12)9-16-17-13/h1-7,9,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFNMTVHKQPZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)NN=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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